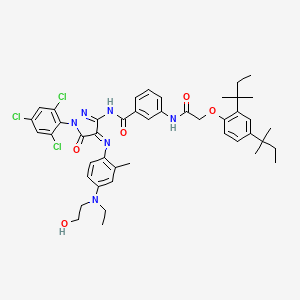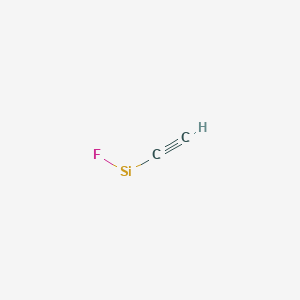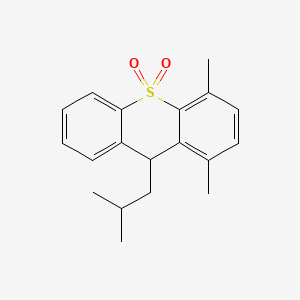
1-(But-3-ene-2-sulfonyl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(But-3-ene-2-sulfonyl)-4-methylbenzene is an organic compound characterized by the presence of a sulfonyl group attached to a butene chain and a methyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(But-3-ene-2-sulfonyl)-4-methylbenzene can be synthesized through a multi-step process involving the sulfonylation of but-3-ene-2-ol followed by a Friedel-Crafts alkylation reaction with toluene. The reaction conditions typically involve the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets the required purity standards.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(But-3-ene-2-sulfonyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methyl group on the benzene ring can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed:
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Sulfides, thiols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
1-(But-3-ene-2-sulfonyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action of 1-(But-3-ene-2-sulfonyl)-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways by interacting with specific receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 1-(But-3-ene-2-sulfonyl)-4-chlorobenzene
- 2-(But-3-ene-2-sulfonyl)naphthalene
Comparison: 1-(But-3-ene-2-sulfonyl)-4-methylbenzene is unique due to the presence of a methyl group on the benzene ring, which can influence its reactivity and interactions compared to similar compounds like 1-(But-3-ene-2-sulfonyl)-4-chlorobenzene and 2-(But-3-ene-2-sulfonyl)naphthalene. The methyl group can enhance the compound’s lipophilicity and potentially alter its biological activity, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
68978-36-9 |
|---|---|
Formule moléculaire |
C11H14O2S |
Poids moléculaire |
210.29 g/mol |
Nom IUPAC |
1-but-3-en-2-ylsulfonyl-4-methylbenzene |
InChI |
InChI=1S/C11H14O2S/c1-4-10(3)14(12,13)11-7-5-9(2)6-8-11/h4-8,10H,1H2,2-3H3 |
Clé InChI |
MOUSGLZFXCCZCQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


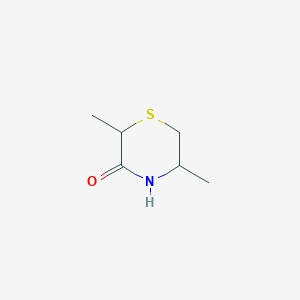
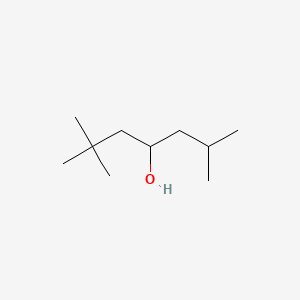

![sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+)](/img/structure/B14469882.png)
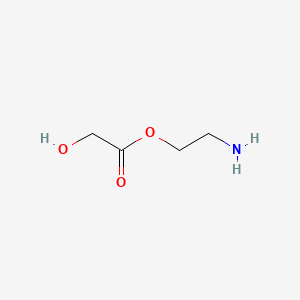
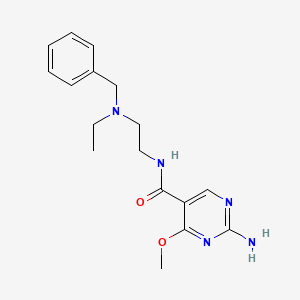
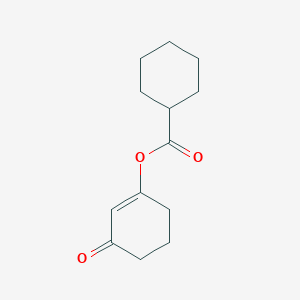

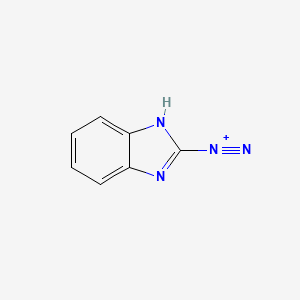
![1,4-Dihydroxy-1,4-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B14469921.png)
![zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride](/img/structure/B14469925.png)
